テビペネム

概要

説明

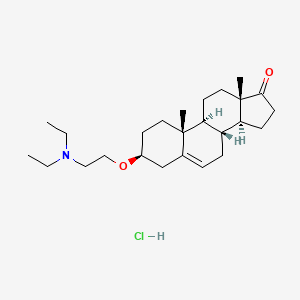

テビペネムは、β-ラクタム系抗生物質のカルバペネムサブグループに属する、広域スペクトルの経口投与抗生物質です。これは、一般的に使用される抗生物質に対する耐性を獲得した細菌と戦うために開発されました。 テビペネムは、エステルであるテビペネムピボキシルとして製剤化されており、吸収とバイオアベイラビリティが向上しています .

科学的研究の応用

Tebipenem has a wide range of scientific research applications:

Chemistry: Tebipenem is studied for its unique chemical properties and synthesis methods.

Biology: It is used to investigate bacterial resistance mechanisms and the efficacy of new antibiotics.

作用機序

テビペネムは、細菌細胞壁合成を阻害することで効果を発揮します。これは、ペニシリン結合タンパク質(PBP)に結合し、PBPは細菌細胞壁のペプチドグリカン鎖の架橋に不可欠です。 この阻害により、細胞溶解と細菌の死が起こります . テビペネムは、他のβ-ラクタム系抗生物質に対する耐性を付与するβ-ラクタマーゼ酵素を産生する細菌に対して特に有効です .

生化学分析

Biochemical Properties

Tebipenem has shown activity against multidrug-resistant (MDR) Gram-negative pathogens, including quinolone-resistant and extended-spectrum-β-lactamase-producing Enterobacteriaceae . The antibacterial activity of Tebipenem against Haemophilus influenzae and Proteus mirabilis was stronger than that of other carbapenems .

Cellular Effects

Tebipenem has shown special advantages in pediatric infections . It has performed well in clinical trials for ear infection and has shown potential in treating serious infections caused by MDR Enterobacteriaceae .

Molecular Mechanism

Tebipenem is a slow substrate that inhibits the β-lactamase from Mycobacterium tuberculosis . It reacts with the enzyme to form enzyme-drug covalent complexes that are hydrolyzed extremely slowly .

Temporal Effects in Laboratory Settings

In laboratory settings, tebipenem plasma concentrations increased in a linear and dose-proportional manner for doses of 100 to 900 mg and were comparable in the fasted and fed states for the 300- and 600-mg doses . Approximately 55% to 60% of tebipenem was recovered in the urine .

Dosage Effects in Animal Models

In animal models, the effects of tebipenem vary with different dosages. The maximum urinary excretion rate was detected at 0–1 or 1–2 h for a dose of 100 or 200–400 mg . Cumulative amount of tebipenem excreted in urine by 24 h accounted up to 90, 95, and 80% of dose administered for three groups, respectively .

Metabolic Pathways

Tebipenem is metabolized in the body, and its metabolites have been identified. The urine pharmaco-metabolomic analysis revealed urine metabolic trajectory of deviation at 0–1 or 1–2 h and gradually regressing back to the pre-dose group at the following time periods .

Transport and Distribution

Tebipenem is transported and distributed within cells and tissues. It demonstrated excellent distribution into skin and soft tissue of healthy subjects and patients with diabetic foot infections following oral administration of 600 mg of tebipenem pivoxil hydrobromide .

準備方法

合成経路と反応条件

テビペネムピボキシル合成には、いくつかの重要なステップが含まれます。

縮合反応: アザビシクロホスフェートと3-メルカプト-1-(1,3-チアゾリン-2-イル)アゼチジン塩酸塩は、ジイソプロピルエチルアミン存在下、アセトニトリルを溶媒として用いて縮合されます.

水素化: この化合物は、酢酸エチルと炭酸水素カリウム水溶液の混合溶媒中で水素化され、p-ニトロベンジルが除去され、テビペネムが生成されます.

エステル化: 次に、テビペネムは、相間移動触媒と無水炭酸カリウムの存在下、ヨードメチルピバレートと反応させて、テビペネムピボキシルを生成します.

工業生産方法

テビペネムピボキシル工業的な調製には、次のことが含まれます。

化学反応の分析

テビペネムは、さまざまな化学反応を受けます。これには以下が含まれます。

酸化と還元: テビペネムは、特定の条件下で酸化または還元され得ますが、詳細な反応機構は広く文書化されていません。

これらの反応で使用される一般的な試薬と条件には、アセトニトリル、ジイソプロピルエチルアミン、酢酸エチル、炭酸水素カリウム、ヨードメチルピバレートなどがあります . これらの反応から生成される主な生成物は、テビペネムとそのエステル形式であるテビペネムピボキシルです .

科学研究への応用

テビペネムは、幅広い科学研究への応用があります。

化学: テビペネムは、その独特の化学的特性と合成方法について研究されています。

生物学: これは、細菌の耐性機構と新規抗生物質の有効性を調査するために使用されます。

類似化合物との比較

特性

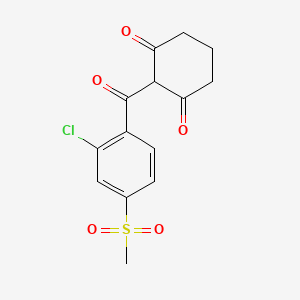

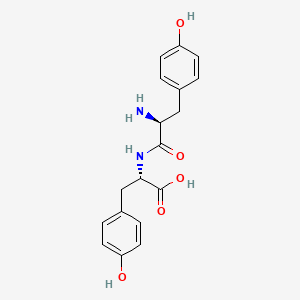

IUPAC Name |

(4R,5S,6S)-3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4S2/c1-7-11-10(8(2)20)14(21)19(11)12(15(22)23)13(7)25-9-5-18(6-9)16-17-3-4-24-16/h7-11,20H,3-6H2,1-2H3,(H,22,23)/t7-,8-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXLUDOKHXEFBQ-YJFSRANCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)O)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167227 | |

| Record name | Tebipenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161715-21-5 | |

| Record name | Tebipenem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161715-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tebipenem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161715215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tebipenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEBIPENEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2TWQ1I31U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-[3-[4-(Phenoxy)-2-propylphenoxy]propoxy]phenyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1682655.png)

![N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-ethylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide](/img/structure/B1682658.png)

![5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazolidine-2-thione](/img/structure/B1682660.png)